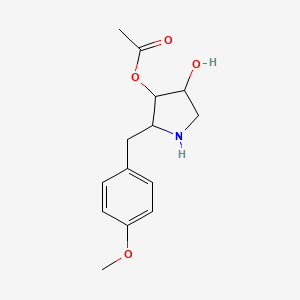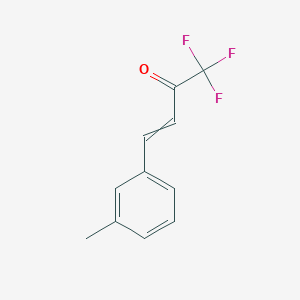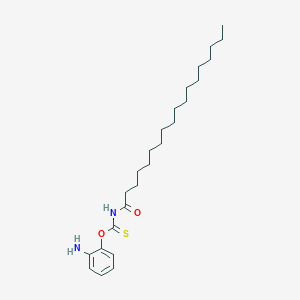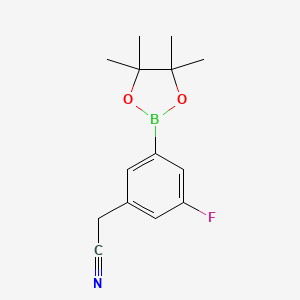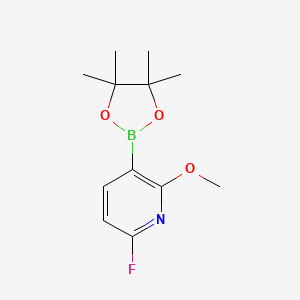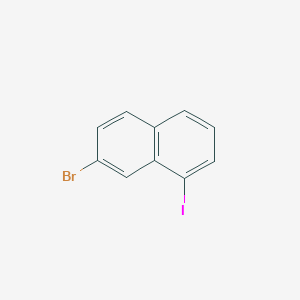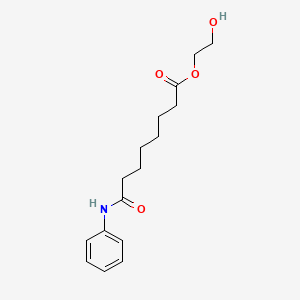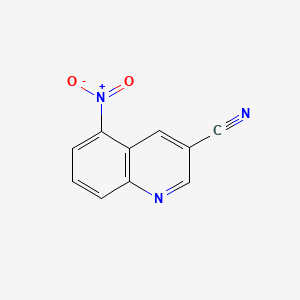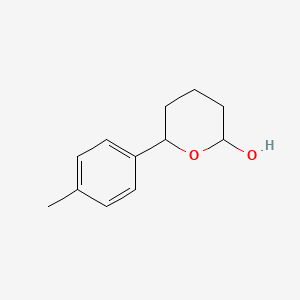
6-(4-Methylphenyl)oxan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylphenyl)oxan-2-ol is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound features a 4-methylphenyl group attached to the oxane ring, making it a derivative of oxan-2-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)oxan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with 2-oxanone under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 4-methylphenyl-substituted oxiranes. This method allows for the efficient and scalable production of the compound, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methylphenyl)oxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxane ring into more saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-(4-methylphenyl)oxan-2-one, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
6-(4-Methylphenyl)oxan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(4-Methylphenyl)oxan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenyl-oxan-2-ol: Similar structure but lacks the methyl group on the phenyl ring.
6-(4-Methoxyphenyl)oxan-2-ol: Contains a methoxy group instead of a methyl group on the phenyl ring.
6-(4-Chlorophenyl)oxan-2-ol: Features a chlorine atom on the phenyl ring.
Uniqueness
6-(4-Methylphenyl)oxan-2-ol is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs, making it a compound of interest in various research fields.
Propriétés
Numéro CAS |
675877-53-9 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
6-(4-methylphenyl)oxan-2-ol |
InChI |
InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h5-8,11-13H,2-4H2,1H3 |
Clé InChI |
XZVOEABNHPGYLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CCCC(O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


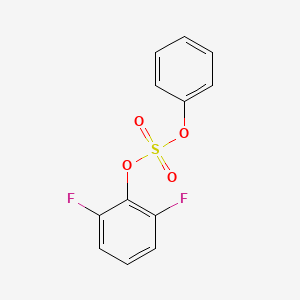
![2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)
![5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12516711.png)

